N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-3-methylbutanamide
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Overview
Description
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclopentylidenehydrazino group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclopentylidenehydrazine intermediate: This step involves the reaction of cyclopentanone with hydrazine hydrate under acidic conditions to form cyclopentylidenehydrazine.
Coupling with 4-isocyanatobenzoyl chloride: The cyclopentylidenehydrazine intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the desired hydrazino carbonyl phenyl intermediate.
Addition of 3-methylbutanamide: Finally, the hydrazino carbonyl phenyl intermediate is coupled with 3-methylbutanamide under controlled conditions to yield N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide analogs: Compounds with similar structures but different substituents on the phenyl ring or the butanamide moiety.
Hydrazino carbonyl phenyl derivatives: Compounds with variations in the hydrazino carbonyl group.
Uniqueness
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-(3-methylbutanoylamino)benzamide |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)11-16(21)18-14-9-7-13(8-10-14)17(22)20-19-15-5-3-4-6-15/h7-10,12H,3-6,11H2,1-2H3,(H,18,21)(H,20,22) |
InChI Key |
MMJPJNKGWXENEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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